molecular formula C24H17F2NO3 B2800546 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902507-24-8

6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2800546
CAS No.: 902507-24-8
M. Wt: 405.401
InChI Key: KSFGZAJDSUAAHH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core with a ketone group at position 3. Key structural features include:

  • N1 substitution: A 3-fluorophenylmethyl group, introducing aromaticity and fluorine-mediated lipophilicity.
  • C3 substitution: A 4-methoxybenzoyl moiety, contributing electron-donating effects via the methoxy group.
  • C6 substitution: A fluorine atom, which may enhance metabolic stability and influence binding interactions.

Properties

IUPAC Name

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO3/c1-30-19-8-5-16(6-9-19)23(28)21-14-27(13-15-3-2-4-17(25)11-15)22-10-7-18(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFGZAJDSUAAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the process is economically viable .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolone derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antibacterial and antiviral properties.

    Medicine: Research focuses on its potential as a therapeutic agent for treating bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects and inferred physicochemical properties.

Substituent Variations at the N1 Position

  • Target Compound : 3-fluorophenylmethyl group (aromatic, fluorinated).
  • Compound 93 (1-butyl derivative) : Features a butyl chain at N1, increasing hydrophobicity compared to the aryl group. Molecular weight (MW): 336 g/mol (LC-MS, m/z 336) .
  • Compound 94 (1-pentyl derivative) : Extends the alkyl chain to pentyl (MW: 350 g/mol), further enhancing lipophilicity .
  • 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one: Substitutes N1 with 4-methylbenzyl, balancing hydrophobicity and steric bulk. This compound’s sulfonyl group at C3 may alter solubility compared to the target’s benzoyl group .

Key Insight : Aromatic N1 substituents (e.g., 3-fluorophenylmethyl) likely improve target binding via π-π interactions, whereas alkyl chains may prioritize membrane permeability.

Substituent Variations at the C3 Position

  • Target Compound : 4-methoxybenzoyl group (electron-rich due to methoxy).
  • 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one: Replaces benzoyl with a 3-chlorobenzenesulfonyl group, introducing a strong electron-withdrawing sulfonyl moiety. The diethylamino group at C7 may enhance solubility .
  • 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one: Features a neutral benzenesulfonyl group, which could reduce hydrogen-bonding capacity compared to the target’s benzoyl .

Fluorination and Electronic Effects

  • All compared compounds retain fluorine at C6, suggesting its critical role in stabilizing the quinoline core or modulating electronic properties.
  • The target compound’s additional fluorine on the N1 benzyl group may enhance metabolic resistance compared to non-fluorinated analogs (e.g., 4-methylbenzyl in ).

Structural and Property Comparison Table

Compound Name N1 Substituent C3 Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 3-fluorophenylmethyl 4-methoxybenzoyl ~353* Aromatic, fluorinated, moderate polarity
1-Butyl-3-(4-methoxybenzoyl) derivative Butyl 4-methoxybenzoyl 336 High lipophilicity
3-(3-Chlorobenzenesulfonyl) derivative 4-methylbenzyl 3-chlorobenzenesulfonyl ~468† Electron-withdrawing, diethylamino
3-(Benzenesulfonyl)-4-methylbenzyl derivative 4-methylbenzyl Benzenesulfonyl ~410† Neutral sulfonyl, moderate solubility

*Estimated based on formula C24H17F2NO3. †Calculated from molecular formulas in references.

Biological Activity

The compound 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F2N1O3C_{19}H_{17}F_{2}N_{1}O_{3}, and its structure can be represented as follows:

6 Fluoro 1 3 fluorophenyl methyl 3 4 methoxybenzoyl 1 4 dihydroquinolin 4 one\text{6 Fluoro 1 3 fluorophenyl methyl 3 4 methoxybenzoyl 1 4 dihydroquinolin 4 one}

Key Features

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Dihydroquinoline Core : This structure is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results demonstrated that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating potent anticancer activity .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Research Findings

A study involving human peripheral blood mononuclear cells (PBMCs) treated with the compound showed a significant reduction in cytokine levels compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Preliminary screening of this compound against various bacterial strains indicated moderate antibacterial activity.

Table 1: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Quinoline derivatives often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cancer progression.

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